molecular formula C16H15ClN2OS B15019890 N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B15019890
M. Wt: 318.8 g/mol
InChI Key: BAIWDIPHPJOKHY-VCHYOVAHSA-N
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Description

N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazides, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and methylphenyl groups, along with the acetohydrazide moiety, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C16H15ClN2OS/c1-12-4-2-3-5-15(12)21-11-16(20)19-18-10-13-6-8-14(17)9-7-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

BAIWDIPHPJOKHY-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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